molecular formula C31H32ClFO5 B15042477 9-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B15042477
M. Wt: 539.0 g/mol
InChI Key: VZWVXKQDORTSLU-UHFFFAOYSA-N
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Description

The compound 9-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a xanthene core, which is known for its fluorescent properties, making it useful in imaging and diagnostic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorobenzaldehyde with 3-methoxyphenol under acidic conditions to form the intermediate 4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde . This intermediate is then subjected to a cyclization reaction with 3,3,6,6-tetramethyl-1,8-dioxooctahydroxanthene in the presence of a Lewis acid catalyst such as zinc chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

9-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the xanthene core can be reduced to alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Nucleophiles like or can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a fluorescent probe for imaging and diagnostic purposes.

    Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 9-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking within biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-{4-[(2-BROMO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
  • 9-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-HYDROXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Uniqueness

The uniqueness of 9-{4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C31H32ClFO5

Molecular Weight

539.0 g/mol

IUPAC Name

9-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C31H32ClFO5/c1-30(2)12-21(34)28-25(14-30)38-26-15-31(3,4)13-22(35)29(26)27(28)17-9-10-23(24(11-17)36-5)37-16-18-19(32)7-6-8-20(18)33/h6-11,27H,12-16H2,1-5H3

InChI Key

VZWVXKQDORTSLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=C(C=CC=C5Cl)F)OC)C(=O)C1)C

Origin of Product

United States

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